molecular formula C10H12N2O2S B15239992 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

Cat. No.: B15239992
M. Wt: 224.28 g/mol
InChI Key: BWLOEBIFPPJLMZ-UHFFFAOYSA-N
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Description

3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

The synthesis of 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of tert-butylamine, thioamide, and a suitable carboxylic acid derivative, followed by cyclization under acidic or basic conditions . Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazole or thiazole rings are replaced by other groups.

    Common Reagents and Conditions: Reagents such as sodium hydride, bromine, and acetic acid are often used in these reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the rings.

Scientific Research Applications

3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity and thus affecting biochemical pathways. In medicinal applications, this inhibition can lead to the suppression of bacterial or fungal growth .

Comparison with Similar Compounds

3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C10H12N2O2S/c1-10(2,3)7-5-15-9-11-4-6(8(13)14)12(7)9/h4-5H,1-3H3,(H,13,14)

InChI Key

BWLOEBIFPPJLMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC2=NC=C(N12)C(=O)O

Origin of Product

United States

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